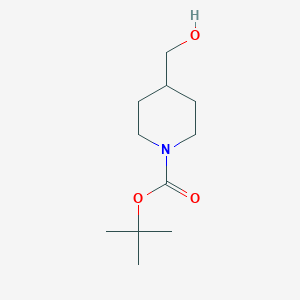

N-Boc-4-piperidinemethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-9(8-13)5-7-12/h9,13H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTEDVGRUGMPBHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377291 | |

| Record name | N-Boc-4-piperidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123855-51-6 | |

| Record name | N-Boc-4-piperidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of N-Boc-4-Piperidinemethanol

This compound, also known as tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, is a versatile synthetic intermediate widely employed in medicinal chemistry and pharmaceutical research.[1] Its structure, featuring a piperidine (B6355638) core with a Boc-protected amine and a primary alcohol, makes it an invaluable building block for the synthesis of a diverse range of complex molecules, particularly piperidine derivatives with therapeutic potential.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, supported by experimental details and logical workflows.

Core Chemical and Physical Properties

This compound is typically a white to off-white crystalline solid at room temperature.[3][4] The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and modulates its reactivity in various chemical transformations.[1][5]

Identifiers and General Properties

| Property | Value |

| Chemical Name | This compound[3] |

| IUPAC Name | tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate[3][6] |

| CAS Number | 123855-51-6[1][2][5][7] |

| Molecular Formula | C₁₁H₂₁NO₃[1][2][3][7] |

| Molecular Weight | 215.29 g/mol [1][2][3][7] |

| Synonyms | 1-Boc-4-(hydroxymethyl)piperidine, N-tert-Butyloxycarbonyl-4-piperidinemethanol, tert-Butyl 4-(hydroxymethyl)-1-piperidinecarboxylate[1][8] |

Physical and Spectroscopic Data

| Property | Value |

| Appearance | White to off-white or light brown crystalline solid/powder[1][3][5][7] |

| Melting Point | 60-70 °C[3] or 78-82 °C[5][7] |

| Boiling Point | 308.0 ± 15.0 °C (Predicted)[7][] |

| Density | 1.059 ± 0.06 g/cm³ (Predicted)[7][] |

| Solubility | Soluble in Methanol[7] |

| ¹H NMR (300 MHz, CDCl₃) | δ 1.13 (m, 2H), 1.42 (s, 9H), 1.67 (m, 4H), 2.67 (t, 2H), 3.46 (d, 2H), 4.09 (d, 2H)[2] |

| Storage Conditions | Room Temperature, or 0-8°C; Keep in a dark, dry, and well-ventilated place[1][7] |

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the protection of the secondary amine of 4-piperidinemethanol (B45690) or the reduction of a corresponding carboxylic acid.

General Synthesis Workflow

The most common synthetic route involves the reaction of 4-piperidinemethanol with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction selectively protects the nitrogen atom of the piperidine ring.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Method 1: Protection of 4-Hydroxymethylpiperidine [2] This method involves the direct protection of the amine group.

-

Dissolve 4-hydroxymethylpiperidine in dichloromethane (B109758) in a reaction flask and cool in an ice bath.

-

Add triethylamine (B128534) to the solution.

-

Add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise to the flask while maintaining the cold temperature.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by adding water.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.

-

The resulting product can be purified by standard techniques such as recrystallization or column chromatography to yield this compound as a white powder.[2]

Method 2: Reduction of N-Boc-isonipecotic acid [2] This method starts from the corresponding carboxylic acid.

-

Dissolve N-(tert-butoxycarbonyl)-isonipecotic acid in tetrahydrofuran (B95107) (THF) and cool the solution to 0 °C in an ice bath.

-

Slowly add borane-tetrahydrofuran (B86392) complex (1M solution) over a period of 30 minutes.

-

Stir the reaction mixture overnight at 0 °C, then allow it to warm to room temperature and stir for an additional 6 hours.

-

Carefully quench the reaction by the slow addition of water, followed by an aqueous solution of potassium carbonate (K₂CO₃).

-

Extract the aqueous mixture with ethyl acetate (B1210297) (3x).

-

Combine the organic phases and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (2x).

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (e.g., using a 1:1 hexane:ethyl acetate eluent) to obtain the final product as white crystals.[2]

Applications in Research and Drug Development

This compound is a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders such as epilepsy and convulsions.[1][2] Its bifunctional nature (a protected amine and a reactive hydroxyl group) allows for sequential and site-selective modifications.

Role as a Versatile Building Block

The primary alcohol of this compound can be easily converted into other functional groups (e.g., aldehydes, mesylates, halides), while the Boc group can be readily removed under acidic conditions to liberate the piperidine nitrogen for further functionalization. This versatility makes it a key component in constructing more complex molecular architectures.

Caption: Synthetic pathways originating from this compound.

Specific Applications

-

Pharmaceutical Intermediates : It serves as a key intermediate in the synthesis of piperidine derivatives for drugs targeting neurological diseases.[2] It is also used in the synthesis of the anticancer drug Vandetanib.[]

-

Medicinal Chemistry : Its structure is incorporated into lead compounds to modify pharmacological properties and is used in the preparation of prodrugs to improve bioavailability.[1]

-

Bio-organic Chemistry : It has been investigated as a curcumin (B1669340) analogue that binds to the epidermal growth factor receptor (EGFR), potentially inhibiting tumor growth and inducing apoptosis in cancer cells.[5][7][10]

-

Material Science : The compound is also employed in creating advanced materials like polymers and coatings that require specific functional groups for enhanced performance.[1]

Safety and Handling

While detailed toxicological properties have not been fully investigated, standard laboratory safety precautions should be observed.[11] It may cause skin and serious eye irritation, as well as respiratory irritation.[8]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[11][12]

-

Handling : Use only in well-ventilated areas. Avoid breathing dust. Wash hands thoroughly after handling.[11][12]

-

Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7][13]

-

Incompatibilities : Avoid contact with strong acids, bases, and reducing agents.[11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 123855-51-6 [chemicalbook.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. This compound CAS#: 123855-51-6 [m.chemicalbook.com]

- 8. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2764081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 123855-51-6 | FB08748 [biosynth.com]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. tcichemicals.com [tcichemicals.com]

A Technical Guide to N-Boc-4-piperidinemethanol (CAS: 123855-51-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-4-piperidinemethanol, with CAS number 123855-51-6, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry.[1][2] Also known as tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, this compound incorporates a piperidine (B6355638) core structure, a primary alcohol functional group, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom.[1][2] The Boc group enhances the compound's stability and modulates its reactivity, making it a versatile intermediate for introducing the 4-(hydroxymethyl)piperidine moiety into more complex molecules.[1]

Its structural features make it an ideal starting material for the synthesis of a wide array of piperidine derivatives, which are crucial scaffolds in the development of new therapeutic agents, particularly in neuroscience.[1][3] This guide provides an in-depth overview of its chemical properties, synthesis protocols, and significant applications in drug discovery.

Physicochemical Properties

The key properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 123855-51-6 | [1][3][4][5][6] |

| IUPAC Name | tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate | [2][7] |

| Synonyms | 1-Boc-4-(hydroxymethyl)piperidine, N-tert-Butyloxycarbonyl-4-piperidinemethanol | [8] |

| Molecular Formula | C₁₁H₂₁NO₃ | [1][3][5][6] |

| Molecular Weight | 215.29 g/mol | [1][3][5][6] |

| Appearance | White to off-white or light brown crystalline solid/powder | [1][2][4] |

| Melting Point | 78-82 °C (lit.) | [4] |

| Boiling Point | 308.0 °C | [5] |

| Purity | ≥97% | [6] |

| SMILES | CC(C)(C)OC(=O)N1CCC(CO)CC1 | [7] |

| InChI Key | CTEDVGRUGMPBHE-UHFFFAOYSA-N | [7] |

| Storage Conditions | Store at 0-8°C | [1] |

Synthesis and Experimental Protocols

This compound can be synthesized through several routes. The two most common methods are the Boc-protection of 4-piperidinemethanol (B45690) and the reduction of N-Boc-piperidine-4-carboxylic acid.

Protocol 1: Boc Protection of 4-Piperidinemethanol

This is a straightforward and widely used method involving the reaction of 4-piperidinemethanol with di-tert-butyl dicarbonate (B1257347) (Boc₂O).[4]

Reaction Scheme: 4-Piperidinemethanol + Di-tert-butyl dicarbonate → this compound

Detailed Methodology: [3]

-

Dissolve 4-hydroxymethylpiperidine in dichloromethane (B109758) in a reaction flask.

-

Add triethylamine (B128534) to the solution.

-

Cool the reaction mixture in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise to the flask while maintaining the cool temperature.

-

Remove the ice bath and stir the reaction mixture at room temperature overnight.

-

Quench the reaction by adding water.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrate it in vacuo.

-

The resulting crude product can be purified by flash column chromatography or recrystallization to yield this compound as a white powder.

References

- 1. chemimpex.com [chemimpex.com]

- 2. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 123855-51-6 [chemicalbook.com]

- 5. This compound | 123855-51-6 | FB08748 [biosynth.com]

- 6. chemscene.com [chemscene.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. tcichemicals.com [tcichemicals.com]

A Comprehensive Technical Guide to N-Boc-4-piperidinemethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Boc-4-piperidinemethanol, a key building block in synthetic and medicinal chemistry. This document details its fundamental physicochemical properties, outlines a significant synthetic application with a detailed experimental protocol, and visualizes the synthetic pathway for enhanced clarity.

Core Physicochemical Data

This compound, also known as tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, is a valuable intermediate in the synthesis of complex piperidine (B6355638) derivatives.[1][2] Its Boc-protecting group enhances stability and allows for controlled reactivity in multi-step syntheses.[1][2] The fundamental properties of this compound are summarized below.

| Property | Value | References |

| Molecular Formula | C₁₁H₂₁NO₃ | [1][3][4][5] |

| Molecular Weight | 215.29 g/mol | [1][2][3][4][5] |

| CAS Number | 123855-51-6 | [1][3][4] |

| Appearance | Off-white to yellowish solid powder | [1] |

| Purity | ≥ 97% | [3][4] |

Synthetic Application: A Key Intermediate in Vandetanib Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. One notable application is in the multi-step synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate for the drug Vandetanib. The overall synthetic workflow, starting from piperidin-4-ylmethanol, is outlined below.

Experimental Protocol: Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate

This protocol details the three main steps starting from piperidin-4-ylmethanol, which include the protection of the piperidine nitrogen, sulfonation of the hydroxyl group, and finally, substitution with the phenoxy moiety.

Step 1: Synthesis of this compound (Acylation)

-

Dissolve piperidin-4-ylmethanol in an appropriate solvent.

-

Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) to the solution in the presence of a suitable base (e.g., triethylamine (B128534) or sodium bicarbonate) to facilitate the reaction.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, perform an aqueous work-up to remove the base and other water-soluble impurities.

-

Extract the product into an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to yield this compound.

Step 2: Sulfonation

-

Dissolve the this compound obtained from the previous step in a suitable solvent such as pyridine (B92270) and cool the solution to 0°C.

-

Slowly add p-toluenesulfonyl chloride to the cooled solution.

-

Allow the reaction mixture to stir at a controlled temperature (e.g., 5°C) for several hours.

-

After the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.

Step 3: Substitution

-

In a reaction vessel, combine the product from the sulfonation step with the appropriate phenoxy compound.

-

Add potassium carbonate to the mixture.

-

Heat the reaction system to a high temperature (e.g., 153°C) and stir for a designated period to facilitate the substitution reaction.

Visualized Synthetic Workflow

The following diagram illustrates the synthetic pathway from piperidin-4-ylmethanol to the Vandetanib intermediate, highlighting the role of this compound.

Caption: Synthetic pathway to a Vandetanib intermediate.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. N-boc 4-Piperdine Methanol Exporters Suppliers & Manufacturers [sgtlifesciences.com]

- 4. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 5. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

N-Boc-4-piperidinemethanol structure and synthesis.

An In-depth Technical Guide to N-Boc-4-piperidinemethanol: Structure, Synthesis, and Applications

Introduction

This compound, also known as tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, is a versatile synthetic intermediate widely utilized in medicinal chemistry and drug development.[1] Its structure incorporates a piperidine (B6355638) ring, a common scaffold in many pharmaceuticals, with a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom.[1] This protecting group enhances the compound's stability and modulates its reactivity, making it a valuable building block for the synthesis of complex molecules.[1] This guide provides a comprehensive overview of the structure, synthesis, and applications of this compound for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is characterized by a piperidine core functionalized with a hydroxymethyl group at the 4-position and a Boc protecting group on the piperidine nitrogen.[2]

Chemical Identifiers and Properties:

| Property | Value | Reference |

| IUPAC Name | tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | [2][3][4] |

| Synonyms | N-tert-Butyloxycarbonyl-4-piperidinemethanol, 1-N-Boc-4-hydroxymethyl-piperidine | [1][3][5] |

| CAS Number | 123855-51-6 | [1][3][5][6] |

| Molecular Formula | C11H21NO3 | [1][2][3][5][6] |

| Molecular Weight | 215.29 g/mol | [1][2][3][5][6] |

| Appearance | White to off-white or yellowish solid/crystalline powder | [1][2] |

| Melting Point | 60-82 °C | [2][7] |

| Purity | ≥ 97-99% (GC) | [1][4] |

| SMILES String | CC(C)(C)OC(=O)N1CCC(CO)CC1 | [4] |

| InChI Key | CTEDVGRUGMPBHE-UHFFFAOYSA-N | [4] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. The choice of method often depends on the starting materials, desired scale, and required purity.

Synthesis Route 1: Boc Protection of 4-Piperidinemethanol (B45690)

This is a direct approach involving the protection of the secondary amine of 4-piperidinemethanol with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Caption: Boc protection of 4-piperidinemethanol.

Experimental Protocol:

-

In a reaction flask, dissolve 4-hydroxymethylpiperidine in dichloromethane and cool the mixture in an ice bath.[6]

-

Add triethylamine to the solution.[6]

-

Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise to the reaction mixture while maintaining the ice bath temperature.[6]

-

Allow the reaction to warm to room temperature and stir overnight.[6]

-

Quench the reaction by adding water.[6]

-

Wash the organic layer with saturated sodium bicarbonate solution.[6]

-

Purify the product to obtain this compound as a white powder.[6]

Synthesis Route 2: Reduction of N-Boc-piperidine-4-carboxylic acid

This method involves the reduction of the corresponding carboxylic acid to the primary alcohol.

References

- 1. chemimpex.com [chemimpex.com]

- 2. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 3. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2764081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. scbt.com [scbt.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. indiamart.com [indiamart.com]

Navigating the Solubility Landscape of N-Boc-4-piperidinemethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-4-piperidinemethanol is a pivotal building block in medicinal chemistry and pharmaceutical development, frequently utilized in the synthesis of a wide array of therapeutic agents. Its solubility in various organic solvents is a critical parameter that dictates its handling, reaction conditions, purification, and formulation. This in-depth technical guide provides a comprehensive overview of the solubility of this compound. While specific quantitative data for this compound is not extensively published, this document presents a representative solubility profile based on its structural characteristics and qualitative observations from the literature. Furthermore, it details a standardized experimental protocol for precise solubility determination and offers visual representations of the experimental workflow and the interplay of factors governing its solubility.

Introduction to this compound

This compound, with the IUPAC name tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, is a derivative of 4-piperidinemethanol (B45690) where the piperidine (B6355638) nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This protecting group enhances the compound's stability and modulates its reactivity, making it a versatile intermediate in organic synthesis. The presence of a hydroxyl group and the Boc-protected amine imparts a unique solubility profile that is of significant interest to chemists and pharmaceutical scientists. Understanding its solubility is paramount for optimizing reaction yields, developing effective purification strategies such as recrystallization, and for its potential formulation into drug delivery systems.

Solubility Profile of this compound

The solubility of a compound is influenced by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size, as well as the properties of the solvent. This compound possesses both a polar hydroxyl group, which can act as a hydrogen bond donor and acceptor, and a bulky, nonpolar Boc group. This amphiphilic nature suggests a varied solubility across different classes of organic solvents.

Based on qualitative statements found in chemical literature, such as being "soluble in methanol" and having "moderate solubility in polar solvents," and inferences from its use in synthesis and purification, a representative solubility profile has been compiled.[1][2] The following table summarizes the anticipated quantitative solubility of this compound in a range of common organic solvents at ambient temperature.

Disclaimer: The following data is a representative, hypothetical dataset generated based on the known physicochemical properties of this compound and qualitative solubility information. It is intended to serve as a practical guide and should be confirmed by experimental determination for any specific application.

Table 1: Representative Quantitative Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent Class | Solvent | Predicted Solubility ( g/100 mL) |

| Polar Protic | Methanol | > 50 |

| Ethanol | > 40 | |

| Isopropanol | ~ 30 | |

| Polar Aprotic | Acetone | ~ 25 |

| Acetonitrile | ~ 15 | |

| Dimethylformamide (DMF) | > 50 | |

| Dimethyl Sulfoxide (DMSO) | > 50 | |

| Ester | Ethyl Acetate (B1210297) | ~ 20 |

| Chlorinated | Dichloromethane | > 40 |

| Chloroform | > 35 | |

| Aromatic | Toluene | ~ 5 |

| Nonpolar | Hexane (B92381) | < 0.1 |

| Petroleum Ether | < 0.1 |

Factors Influencing Solubility

The solubility of this compound is a direct consequence of the intermolecular forces between the solute and the solvent molecules.

-

Hydrogen Bonding: The presence of the hydroxyl (-OH) group allows this compound to engage in hydrogen bonding with protic solvents like alcohols (methanol, ethanol), significantly contributing to its high solubility in these solvents. The oxygen atoms of the Boc group can also act as hydrogen bond acceptors.

-

Polarity: The molecule exhibits moderate overall polarity. Polar aprotic solvents like DMF and DMSO are excellent solvents due to their ability to engage in strong dipole-dipole interactions. Dichloromethane and chloroform, being polar, also effectively solvate the molecule.

-

Nonpolar Interactions: The tert-butyl group of the Boc protecting group is nonpolar and contributes to van der Waals interactions. This allows for some solubility in less polar solvents like ethyl acetate and toluene. However, in highly nonpolar solvents such as hexane and petroleum ether, the polar hydroxyl group significantly limits solubility.

Experimental Protocol for Solubility Determination

A precise and reproducible experimental protocol is crucial for determining the solubility of this compound. The following is a detailed methodology based on the widely accepted isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a pre-weighed scintillation vial. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.

-

Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). The mixture should be agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium is established.

-

Phase Separation: After the equilibration period, cease agitation and allow the vial to stand undisturbed in the constant temperature bath for at least 4 hours to allow the undissolved solid to sediment.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

Quantification:

-

Accurately weigh the filtered solution.

-

Allow the solvent to evaporate under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.

-

Weigh the vial containing the dry residue. The mass of the dissolved solid can then be determined.

-

Alternatively, the filtered solution can be accurately diluted with a suitable solvent and the concentration determined by a pre-validated analytical method such as HPLC or GC.

-

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the mass of the dissolved solid and the volume or mass of the solvent used.

Visualizing Key Processes and Relationships

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow for solubility determination and the logical relationships governing the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents, a critical consideration for its application in research and development. While quantitative data remains to be extensively published, the provided representative data and the discussion of influencing factors offer a solid foundation for scientists and professionals. The detailed experimental protocol enables researchers to determine precise solubility data tailored to their specific needs. The visualizations further clarify the experimental process and the fundamental principles governing the solubility of this important synthetic intermediate. A thorough understanding of these principles is essential for the successful and efficient use of this compound in the synthesis of novel chemical entities.

References

An In-depth Technical Guide to the Stability and Storage of N-Boc-4-piperidinemethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Boc-4-piperidinemethanol (CAS RN: 123855-51-6). The information presented herein is crucial for maintaining the integrity and purity of this versatile building block in research and development settings. While specific quantitative stability studies on this compound are not extensively available in public literature, this guide synthesizes information from supplier recommendations and the well-documented chemistry of the tert-butyloxycarbonyl (Boc) protecting group to provide best-practice guidelines.

Chemical and Physical Properties

This compound, also known as tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, is a white to off-white or light brown solid.[1] It is a key intermediate in the synthesis of a variety of pharmaceutical compounds.[2] Understanding its fundamental properties is the first step in ensuring its stability.

| Property | Value |

| Molecular Formula | C₁₁H₂₁NO₃ |

| Molecular Weight | 215.29 g/mol |

| Appearance | White to off-white/brown crystalline solid/powder[1][3] |

| Melting Point | 74-82 °C[4] |

| Boiling Point | ~308 °C (Predicted)[1][4] |

| Solubility | Soluble in methanol[1] |

Core Stability Considerations

The stability of this compound is primarily dictated by the lability of the N-Boc protecting group. This group is known to be sensitive to acidic conditions and high temperatures.

2.1. pH Sensitivity:

The N-Boc group is highly susceptible to cleavage under acidic conditions.[5] The acidic environment protonates the carbonyl oxygen of the carbamate, initiating the removal of the protecting group. Therefore, it is critical to avoid contact with acids during storage and handling. The compound is generally stable in neutral and basic conditions.

2.2. Thermal Stability:

While generally stable at ambient temperatures, prolonged exposure to high temperatures can lead to the thermal decomposition of the N-Boc group. This thermolytic degradation typically requires elevated temperatures, often above 100°C, and proceeds through the formation of isobutylene, carbon dioxide, and the corresponding free amine.

2.3. Oxidative Stability:

This compound should be stored away from strong oxidizing agents. While the molecule does not contain exceptionally sensitive functionalities to common atmospheric oxygen, potent oxidizers can potentially react with the alcohol or piperidine (B6355638) ring.

2.4. Light and Moisture Sensitivity:

Some suppliers indicate that this compound may be light-sensitive. Therefore, it is recommended to store it in a dark place. While not reported as being excessively hygroscopic, as a good laboratory practice, it should be stored in a dry environment to prevent potential moisture-mediated degradation.

Recommended Storage Conditions

To ensure the long-term stability and preserve the purity of this compound, the following storage conditions are recommended. It is important to note that recommendations from different suppliers can vary slightly, suggesting that for routine use, the compound is relatively stable, but for long-term archival, more stringent conditions are advisable.

| Parameter | Recommendation | Rationale |

| Temperature | Long-term: 2-8°C or frozen (-20°C to -80°C).[6] Short-term: Room temperature (10-25°C) is acceptable.[1][4] | Lower temperatures minimize the risk of thermal degradation and slow down any potential side reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes contact with atmospheric moisture and oxygen. |

| Container | Tightly sealed, opaque container. | Prevents exposure to light and moisture. |

| Location | Store in a dry, dark, and well-ventilated place. | Protects from environmental factors that can accelerate degradation. |

Supplier Storage Recommendations Summary:

| Supplier | Recommended Storage Temperature |

| Supplier A | 0-8°C |

| Supplier B | Room Temperature, Keep in a dark place, Sealed in dry[1] |

| Supplier C | 10°C - 25°C[4] |

| Supplier D (for stock solutions) | -20°C (1 month), -80°C (6 months)[6] |

Potential Degradation Pathways

The primary degradation pathways for this compound involve the cleavage of the N-Boc group.

4.1. Acid-Catalyzed Hydrolysis:

In the presence of acid, the Boc group is readily cleaved to yield 4-piperidinemethanol, isobutylene, and carbon dioxide. This is the most common mode of degradation and must be carefully avoided.

Caption: Acid-Catalyzed Degradation Pathway.

4.2. Thermal Degradation:

At elevated temperatures, the Boc group can be removed without the need for an acid catalyst. This process also results in the formation of the free amine, isobutylene, and carbon dioxide.

Caption: Thermal Degradation Pathway.

Handling and Experimental Protocols

To mitigate the risk of degradation during handling and use, the following protocols should be observed.

5.1. General Handling Workflow:

Caption: Recommended Handling Workflow.

5.2. Protocol for Preparing a Stock Solution:

-

Container Preparation: Use a clean, dry vial with a screw cap, preferably with a PTFE liner.

-

Inert Atmosphere: If high stability is critical, flush the vial with a stream of dry nitrogen or argon.

-

Weighing: Weigh the required amount of this compound and transfer it to the vial.

-

Solvent Addition: Add the appropriate anhydrous, neutral solvent (e.g., dichloromethane, THF, or methanol) to achieve the desired concentration.

-

Dissolution: Mix gently until the solid is completely dissolved.

-

Storage: Store the stock solution at -20°C or -80°C for extended stability.[6] Allow the solution to warm to room temperature before opening to prevent condensation of moisture into the solution.

5.3. Experimental Considerations:

-

When designing synthetic routes, ensure that acidic reagents are not used in steps where the Boc group needs to remain intact.

-

If a reaction requires heating, be mindful of the potential for thermal deprotection, especially at temperatures exceeding 100°C.

-

For reactions involving this compound, it is advisable to work under anhydrous conditions to prevent acid-catalyzed hydrolysis by adventitious water.

Summary and Conclusions

This compound is a stable compound when stored and handled correctly. The primary routes of degradation are acid-catalyzed hydrolysis and, to a lesser extent, thermal decomposition of the N-Boc protecting group. By adhering to the storage and handling guidelines outlined in this document—namely, storing in a cool, dry, dark place, and avoiding contact with acids and high temperatures—researchers can ensure the integrity and purity of this valuable synthetic intermediate. The use of an inert atmosphere for long-term storage is recommended as a best practice. While specific kinetic stability data is not widely published, the well-understood chemistry of the Boc group provides a solid foundation for these stability and storage recommendations.

References

An In-depth Technical Guide to the Safety of N-Boc-4-piperidinemethanol

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the safety profile of chemical reagents is paramount. This guide provides a detailed overview of the safety information for N-Boc-4-piperidinemethanol (CAS No. 123855-51-6), a key intermediate in organic synthesis.

Synonyms: 1-N-Boc-4-hydroxymethyl-piperidine, 4-Hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation.[2][3]

GHS Pictogram:

Signal Word: Warning[2]

Hazard Statements:

Precautionary Statements: A series of precautionary statements are provided to ensure safe handling and to outline emergency procedures. These include:

The following diagram illustrates the logical flow of GHS classification for this substance.

Caption: GHS Hazard Classification Workflow for this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₁NO₃ | [1][4] |

| Molecular Weight | 215.29 g/mol | [1][4][5] |

| Appearance | Off-white to yellowish solid powder | [1] |

| Melting Point | 78-82 °C | [6] |

| Purity | ≥97% or ≥99% (GC) | [1][4] |

| Storage Temperature | 0-8°C | [1] |

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken.

| Exposure Route | First-Aid Measure | Reference |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get medical advice/attention. | [2][3] |

| Skin Contact | Wash with plenty of soap and water. Get medical advice/attention. | [2][3] |

| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention. | [2][3] |

| Ingestion | Do NOT induce vomiting. Get medical attention. | [3] |

The following diagram illustrates the recommended first-aid workflow.

Caption: First-Aid Measures Workflow for this compound Exposure.

Handling, Storage, and Personal Protection

Proper handling and storage procedures are crucial to minimize risk.

Handling:

-

Use only outdoors or in a well-ventilated area.[2]

-

Avoid breathing dust, mist, or spray.[2]

-

Wash skin thoroughly after handling.[2]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[2][3]

Storage:

-

Store in a dry, cool, and well-ventilated place.[3]

-

Keep containers tightly closed.[3]

-

Recommended storage temperature is between 0-8°C.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical goggles or safety glasses.[2]

-

Hand Protection: Protective gloves.[2]

-

Skin and Body Protection: Wear suitable protective clothing.[2]

-

Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.[2]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Heat, sparks, and flame.

-

Incompatible Materials: Strong oxidizing agents.[2]

-

Hazardous Decomposition Products: Under normal conditions of storage and use, hazardous decomposition products should not be produced. In case of fire, hazardous decomposition products may be released.[2]

This guide is intended to provide a comprehensive overview of the safety data for this compound. It is essential to consult the full Safety Data Sheet (SDS) from your supplier before handling this chemical and to ensure that all appropriate safety precautions are in place. Always handle chemical reagents in a well-ventilated fume hood and wear the appropriate personal protective equipment.

References

- 1. chemimpex.com [chemimpex.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. fishersci.be [fishersci.be]

- 4. chemscene.com [chemscene.com]

- 5. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2764081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Boc-4-哌啶甲醇 97% | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Technical Guide to N-Boc-4-piperidinemethanol and Its Synonyms for Researchers and Drug Development Professionals

An in-depth exploration of the chemical properties, synthesis, and applications of N-Boc-4-piperidinemethanol, a key building block in modern medicinal chemistry.

This compound, a versatile piperidine (B6355638) derivative, serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds. Its unique structural features, combining a Boc-protected amine and a primary alcohol, make it an invaluable tool for researchers and scientists in the field of drug development. This technical guide provides a comprehensive overview of its synonyms, chemical properties, and detailed experimental protocols for its synthesis and key reactions.

Chemical Identity and Synonyms

This compound is systematically known by several names, which are often used interchangeably in scientific literature and chemical catalogs. Understanding these synonyms is crucial for effective literature searches and procurement.

| Synonym | Reference |

| tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | [1][2][3][4] |

| 1-Boc-4-piperidinemethanol | [1][5][6] |

| N-tert-Butoxycarbonyl-4-piperidinemethanol | [6][7][8] |

| 1-(tert-Butoxycarbonyl)-4-(hydroxymethyl)piperidine | [2][6] |

| 4-(Hydroxymethyl)piperidine-1-carboxylic acid tert-butyl ester | [5][9] |

| 1-N-Boc-4-hydroxymethyl-piperidine | [1][9] |

| N-Boc-4-hydroxymethylpiperidine | [4] |

| tert-Butyl 4-(hydroxymethyl)-1-piperidinecarboxylate | [1][4] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 123855-51-6 | [1][5][7][9] |

| Molecular Formula | C₁₁H₂₁NO₃ | [8][9][10] |

| Molecular Weight | 215.29 g/mol | [8][9][10] |

| Appearance | White to off-white solid or crystalline powder | [5][9] |

| Melting Point | 60-70 °C | [10] |

| Purity | ≥97% | [6][11] |

| Solubility | Soluble in organic solvents such as dichloromethane (B109758) and methanol. Limited solubility in water. | [5] |

| Storage | Store at 0-8°C | [9] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its common chemical transformations. These protocols are intended for use by trained professionals in a laboratory setting.

Synthesis of this compound

The most common method for the synthesis of this compound involves the protection of the secondary amine of 4-piperidinemethanol (B45690) with a tert-butoxycarbonyl (Boc) group.

Materials:

-

4-Piperidinemethanol

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Triethylamine (B128534) (Et₃N) or an inorganic base like Potassium Carbonate (K₂CO₃)

-

Dichloromethane (DCM) or Methanol (MeOH)

-

Water (H₂O)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate (B1210297) (EtOAc)

Procedure:

-

In a round-bottom flask, dissolve 4-piperidinemethanol (1 equivalent) in dichloromethane.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane to the cooled mixture.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).[9]

-

Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (2 x 50 mL).[9]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[9]

-

Purify the crude product by flash column chromatography using a mixture of hexane and ethyl acetate (e.g., 1:1) as the eluent to yield this compound as a white solid.[9]

Deprotection of the N-Boc Group

The removal of the Boc protecting group is a fundamental step to liberate the piperidine nitrogen for further functionalization. Acid-catalyzed deprotection is the most common method.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in 1,4-dioxane)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure using Trifluoroacetic Acid (TFA):

-

Dissolve this compound in dichloromethane.

-

Add trifluoroacetic acid (5-10 equivalents) dropwise at 0°C.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

The resulting residue is the TFA salt of 4-piperidinemethanol.

Procedure using HCl in Dioxane:

-

Suspend or dissolve the N-Boc-protected amine in a minimal amount of a suitable solvent.[8]

-

Add a 4M solution of HCl in 1,4-dioxane.[8]

-

Stir the mixture at room temperature for 1 to 4 hours, monitoring by TLC or LC-MS.[8]

-

The product, 4-piperidinemethanol hydrochloride, will often precipitate.[8]

-

Collect the solid by filtration and wash with diethyl ether.[8]

Oxidation to N-Boc-4-piperidinecarboxaldehyde

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, a valuable intermediate for various C-C bond-forming reactions.

General Protocol using Copper(I)/TEMPO Catalysis:

This protocol describes a general method for the aerobic oxidation of primary alcohols and can be adapted for this compound.[12]

Materials:

-

This compound

-

Copper(I) source (e.g., CuBr)

-

TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl)

-

Bipyridine (bpy)

-

Acetonitrile (CH₃CN)

-

Ambient air or oxygen

-

Pentanes

-

Saturated NaCl solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Set up a reaction flask equipped with a stir bar.

-

To the flask, add the copper(I) source, TEMPO, and bipyridine.

-

Add a solution of this compound in acetonitrile.

-

Stir the reaction mixture vigorously under an atmosphere of air (or bubble air through the solution).

-

Monitor the reaction progress by TLC. The reaction time can vary from 30 minutes to 24 hours.[12]

-

Upon completion, transfer the reaction mixture to a separatory funnel containing water and pentanes.[12]

-

Extract the aldehyde into the organic layer. The aqueous layer will typically turn blue.[12]

-

Separate the layers and extract the aqueous layer with additional portions of pentanes.[12]

-

Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous sodium sulfate.[12]

-

Filter and remove the solvent by rotary evaporation, preferably in an ice bath for volatile aldehydes, to obtain N-Boc-4-piperidinecarboxaldehyde.[12]

Logical Workflow and Applications

This compound is a cornerstone in synthetic and medicinal chemistry due to the orthogonal reactivity of its functional groups. The Boc-protected nitrogen allows for selective reactions at the hydroxyl group, while the subsequent deprotection enables further modifications at the nitrogen atom.

This compound is extensively used in the synthesis of piperidine-containing bioactive molecules, which are prevalent in drugs targeting the central nervous system.[6] While some in vitro studies have suggested that this compound can inhibit tumor growth and may interact with the Epidermal Growth Factor Receptor (EGFR) signaling pathway, the direct mechanism and its significance in a therapeutic context require further investigation.[8] The EGFR pathway is a critical regulator of cell growth and proliferation, and its inhibition is a key strategy in cancer therapy.[13]

Conclusion

This compound is a fundamentally important building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its well-defined reactivity and the availability of robust protocols for its synthesis and modification make it an indispensable tool for medicinal chemists. The comprehensive data and detailed experimental procedures provided in this guide aim to support researchers in leveraging the full potential of this versatile compound in their drug discovery and development endeavors.

References

- 1. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Solvent-Free Mechanochemical Deprotection of N-Boc Group [file.scirp.org]

- 4. fulir.irb.hr [fulir.irb.hr]

- 5. Page loading... [guidechem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. peptide.com [peptide.com]

- 11. This compound 97 123855-51-6 [sigmaaldrich.com]

- 12. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

The Versatility of N-Boc-4-Piperidinemethanol: A Technical Guide for Organic Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

N-Boc-4-piperidinemethanol, a bifunctional molecule featuring a Boc-protected piperidine (B6355638) ring and a primary hydroxyl group, has emerged as a crucial building block in modern organic synthesis. Its inherent structural motifs are prevalent in a wide array of biologically active compounds, particularly those targeting the central nervous system (CNS). This technical guide provides an in-depth overview of the synthesis, key reactions, and strategic applications of this compound, offering detailed experimental protocols and data to support its use in research and development.

Physicochemical Properties and Handling

This compound, also known as tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, is a white to off-white crystalline solid.[1] Its key physicochemical properties are summarized in the table below. The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in common organic solvents, making it a versatile intermediate in a variety of chemical transformations.[2]

| Property | Value | References |

| CAS Number | 123855-51-6 | |

| Molecular Formula | C₁₁H₂₁NO₃ | [1] |

| Molecular Weight | 215.29 g/mol | [1] |

| Melting Point | 60-70 °C | [1] |

| Appearance | White to off-white crystalline solid | [1] |

Synthesis of this compound

This key building block can be synthesized through two primary routes, either by protection of 4-piperidinemethanol (B45690) or by reduction of a protected piperidine-4-carboxylic acid.

Experimental Protocol 1: Boc Protection of 4-Piperidinemethanol

This method involves the direct protection of the secondary amine of 4-piperidinemethanol with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Reaction Scheme:

Caption: Boc protection of 4-piperidinemethanol.

Procedure:

-

To a solution of 4-hydroxymethylpiperidine in dichloromethane (B109758) (CH₂Cl₂) in an ice bath, add triethylamine (B128534) (Et₃N).

-

Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to stir at room temperature overnight.[1]

-

Quench the reaction by adding water.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white powder.[1]

Experimental Protocol 2: Reduction of N-Boc-piperidine-4-carboxylic acid

This alternative route involves the reduction of the carboxylic acid moiety of N-Boc-protected piperidine-4-carboxylic acid.

Reaction Scheme:

Caption: Reduction of N-Boc-piperidine-4-carboxylic acid.

Procedure:

-

Dissolve N-(tert-butoxycarbonyl)-isonipecotic acid in tetrahydrofuran (B95107) (THF) and cool the solution to 0 °C in an ice bath.

-

Slowly add borane-tetrahydrofuran (B86392) complex (1M solution) over 30 minutes.

-

Stir the reaction mixture at 0 °C overnight and then allow it to warm to room temperature for 6 hours.[1]

-

Carefully add water, followed by an aqueous solution of potassium carbonate (K₂CO₃).

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution in vacuo and purify the residue by flash column chromatography (e.g., 1:1 hexane:ethyl acetate) to afford this compound as white crystals. A typical yield for this reaction is around 84%.[1]

Key Transformations and Synthetic Applications

The utility of this compound as a building block stems from the orthogonal reactivity of its protected amine and primary hydroxyl group. The hydroxyl group can be readily transformed into various functional groups, enabling the introduction of the N-Boc-piperidinemethyl moiety into a wide range of molecular scaffolds.

Oxidation to N-Boc-4-piperidinecarboxaldehyde

The primary alcohol can be oxidized to the corresponding aldehyde, a versatile intermediate for reactions such as reductive amination and Wittig olefination.

Reaction Scheme:

Caption: Oxidation of this compound.

Activation of the Hydroxyl Group: Tosylation and Mesylation

Conversion of the hydroxyl group to a better leaving group, such as a tosylate or mesylate, facilitates nucleophilic substitution reactions.

Experimental Protocol 3: Tosylation of this compound

Procedure:

-

Dissolve this compound (1.0 eq.) in dichloromethane (DCM) and cool to 0 °C.

-

Sequentially add 4-dimethylaminopyridine (B28879) (DMAP, 0.6 eq.), p-toluenesulfonyl chloride (TsCl, 1.2 eq.), and triethylamine (TEA, 1.0 eq.).[3]

-

Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired tosylate.[3]

Nucleophilic Substitution Reactions

The activated hydroxyl group (as a tosylate or mesylate) can be displaced by a variety of nucleophiles, including amines, azides, and the alkoxides of phenols.

Table of Representative Nucleophilic Substitution Reactions

| Electrophile | Nucleophile | Product | Typical Yield | Reference |

| (1-(tert-butoxycarbonyl)piperidin-4-yl)methyl 4-methylbenzenesulfonate | Dialkylamine | 4-((Dialkylamino)methyl)piperidine derivative | High | [3] |

| (1-(tert-butoxycarbonyl)piperidin-4-yl)methyl 4-methylbenzenesulfonate | Sodium Azide | 4-(Azidomethyl)piperidine derivative | High | [3] |

Mitsunobu Reaction

The Mitsunobu reaction allows for the direct conversion of the primary alcohol to an ether, ester, or other functional groups with inversion of configuration (though not relevant for this achiral substrate) under mild conditions.

Experimental Protocol 4: Mitsunobu Reaction with a Phenol (B47542)

Procedure:

-

To a solution of this compound (1 eq.) and the desired phenol (1.2 eq.) in anhydrous tetrahydrofuran (THF), add triphenylphosphine (B44618) (PPh₃, 1.5 eq.).

-

Cool the mixture to 0 °C.

-

Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Concentrate the reaction mixture and purify by column chromatography to isolate the desired ether.

Williamson Ether Synthesis

This classical method can also be employed to form ethers from this compound.

Experimental Protocol 5: Williamson Ether Synthesis

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (NaH, 1.2 eq) in anhydrous tetrahydrofuran (THF).

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C and stir for 30 minutes.[4]

-

Add the desired alkyl halide (e.g., an alkyl bromide or iodide, 1.1 eq) and allow the reaction to warm to room temperature.

-

Stir for 4-6 hours, monitoring by TLC.

-

Carefully quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate and purify by column chromatography.

Application in Drug Discovery: A Gateway to CNS-Active Compounds

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in drugs targeting the central nervous system.[5] Its conformational flexibility allows for optimal interactions with various biological targets. This compound serves as a key entry point for introducing this valuable motif.

Role in the Synthesis of Vandetanib

A notable application of a derivative of this compound is in the synthesis of Vandetanib, a tyrosine kinase inhibitor used in cancer therapy. In this synthesis, tert-butyl-4-(tosyloxy)methyl)piperidine-1-carboxylate is used to alkylate a key intermediate.[6]

Targeting CNS Receptors

Derivatives of this compound are instrumental in the development of ligands for various CNS receptors, including sigma (σ) and histamine (B1213489) receptors.[2][7] The piperidine moiety often plays a critical role in the pharmacophore, influencing binding affinity and selectivity.

Illustrative Signaling Pathway Involvement:

The piperidine core, introduced via this compound, can be a key determinant for ligand binding to G-protein coupled receptors (GPCRs), such as certain histamine or dopamine (B1211576) receptors, which are crucial targets in CNS disorders. The nitrogen atom can act as a proton acceptor, forming key hydrogen bonds within the receptor's binding pocket, while the rest of the piperidine ring makes important van der Waals contacts.

Caption: A generalized GPCR signaling pathway modulated by a piperidine-containing ligand.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward preparation and the differential reactivity of its functional groups provide a reliable platform for the synthesis of complex molecules, particularly those with therapeutic potential in the central nervous system. The detailed protocols and synthetic strategies outlined in this guide are intended to empower researchers and drug development professionals to effectively utilize this important chemical entity in their scientific endeavors.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. re.public.polimi.it [re.public.polimi.it]

An In-depth Technical Guide to N-Boc-4-piperidinemethanol: A Key Piperidine Derivative in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-4-piperidinemethanol, also known as tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, is a pivotal piperidine (B6355638) derivative extensively utilized in medicinal chemistry and organic synthesis. Its unique structural features, including a Boc-protected amine and a reactive hydroxyl group, render it a versatile building block for the synthesis of a wide array of complex molecules, particularly in the development of novel therapeutics. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and its application in the synthesis of pharmaceutical intermediates.

Properties of this compound

This compound is a white to off-white crystalline solid that is stable under normal storage conditions.[1][2] The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it amenable to a variety of reaction conditions.[1][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 123855-51-6 | [3][] |

| Molecular Formula | C₁₁H₂₁NO₃ | [1][3] |

| Molecular Weight | 215.29 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Melting Point | 78-82 °C | [3] |

| Boiling Point | 308.0 ± 15.0 °C (Predicted) | [][5] |

| Density | 1.059 ± 0.06 g/cm³ (Predicted) | [][5] |

| Solubility | Soluble in Methanol | [5] |

| Storage | Store at 0-8°C | [6] |

Synthesis of this compound

There are two primary synthetic routes to this compound, starting from either 4-piperidinemethanol (B45690) or N-(tert-butoxycarbonyl)-isonipecotic acid.

Synthesis from 4-Piperidinemethanol

This is the most common and direct method, involving the protection of the secondary amine of 4-piperidinemethanol with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

References

- 1. tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate [stenutz.eu]

- 2. Resveratrol analogues as selective cyclooxygenase-2 inhibitors: synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound 97 123855-51-6 [sigmaaldrich.com]

- 5. This compound CAS 123855-51-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. chemimpex.com [chemimpex.com]

Methodological & Application

Synthesis of N-Boc-4-piperidinemethanol from 4-piperidinemethanol.

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. N-Boc-4-piperidinemethanol is a valuable building block in the synthesis of a wide array of pharmaceutical compounds, particularly those targeting neurological disorders.[1][2] This document provides a detailed protocol for the N-Boc protection of 4-piperidinemethanol (B45690), including reaction conditions, purification methods, and characterization data.

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability under various conditions and its ease of removal under acidic conditions.[3] The synthesis of this compound involves the reaction of 4-piperidinemethanol with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This protocol offers a straightforward and high-yielding method for preparing this important intermediate.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Caption: Reaction scheme for the N-Boc protection of 4-piperidinemethanol.

Experimental Protocols

This section details two common protocols for the synthesis of this compound, utilizing different bases and solvents.

Protocol 1: Using Triethylamine (B128534) in Dichloromethane (B109758)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-piperidinemethanol (1 equivalent) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes.

-

Addition of Boc-anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by adding water. Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.[1]

Protocol 2: Using Potassium Carbonate in Tetrahydrofuran (B95107)/Water

-

Reaction Setup: Dissolve 4-piperidinemethanol (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

-

Addition of Base: Add potassium carbonate (2.0 equivalents) to the solution and stir vigorously.

-

Addition of Boc-anhydride: Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the mixture.

-

Reaction: Stir the reaction at room temperature for 6-12 hours.

-

Work-up: Add water to the reaction mixture and extract with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the product.[1]

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the synthesis of this compound.

| Parameter | Protocol 1 | Protocol 2 |

| Starting Material | 4-Piperidinemethanol | 4-Piperidinemethanol |

| Reagent | Di-tert-butyl dicarbonate | Di-tert-butyl dicarbonate |

| Base | Triethylamine | Potassium Carbonate |

| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) / Water |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | Overnight | 6-12 hours |

| Reported Yield | ~84%[1] | High |

| Purification | Flash Column Chromatography | Extraction & Concentration |

Characterization Data

The final product, this compound, is typically an off-white to yellowish solid powder.[2]

-

Appearance: White to light brown solid.[4]

-

Molecular Formula: C₁₁H₂₁NO₃[2]

-

Molecular Weight: 215.29 g/mol .[2]

-

Melting Point: 78-82 °C.[4]

-

¹H NMR (300 MHz, CDCl₃) δ (ppm): 4.09 (d, 2H), 3.46 (d, 2H), 2.67 (t, 2H), 1.67 (m, 4H), 1.42 (s, 9H), 1.13 (m, 2H).[1]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Conclusion

The N-Boc protection of 4-piperidinemethanol is a robust and high-yielding reaction that is essential for the synthesis of many pharmaceutical compounds. The protocols described here provide reliable methods for obtaining high-purity this compound. The choice between the two protocols may depend on the availability of reagents and the desired scale of the reaction. For instance, the use of potassium carbonate offers a milder and often more environmentally friendly alternative to triethylamine. Careful execution of the reaction and purification steps will ensure a successful outcome.

References

Application Notes and Protocols for Boc Protection of 4-Piperidinemethanol

Introduction

The protection of amine functionalities is a crucial and frequently employed strategy in multi-step organic synthesis, particularly within the realms of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) group stands out as one of the most prevalent amine-protecting groups. Its widespread use is attributed to its stability across a broad spectrum of reaction conditions and its straightforward removal under mild acidic conditions.[1][2] This document provides detailed application notes and experimental protocols for the Boc protection of 4-piperidinemethanol (B45690), a key intermediate in the synthesis of various pharmaceutical compounds.[3] The standard and most efficient method for this transformation involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride.[1][2]

The reaction proceeds through a nucleophilic attack of the secondary amine of 4-piperidinemethanol on one of the carbonyl carbons of di-tert-butyl dicarbonate. The subsequent collapse of the tetrahedral intermediate results in the formation of the desired N-Boc protected product, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, along with the byproducts tert-butanol (B103910) and carbon dioxide.[1]

Data Presentation

The following table summarizes various reported conditions and corresponding yields for the Boc protection of 4-piperidinemethanol, offering a comparative overview for researchers to select the most suitable protocol based on their specific requirements, such as yield, reaction time, and environmental considerations.

| Solvent System | Base | Reagent (Equivalents) | Reaction Time | Temperature | Yield (%) | Reference |

| Dichloromethane (B109758) (CH₂Cl₂) | Triethylamine (B128534) | (Boc)₂O | Overnight | 0 °C to Room Temp. | 84 | [3] |

| Tetrahydrofuran (B95107) (THF) | None specified | (Boc)₂O (1.0) | 8 hours | Room Temp. | 85 | [4] |

| Water-Acetone | None | (Boc)₂O (1.0-1.2) | 1-12 hours | Room Temp. | High (general) | [1][5] |

| Tetrahydrofuran (THF) | None specified | (Boc)₂O (1.0) | Not specified | Room Temp. | 91 | [6] |

Experimental Protocols

Detailed methodologies for three distinct and effective protocols for the Boc protection of 4-piperidinemethanol are provided below.

Protocol 1: Standard Procedure using Triethylamine in Dichloromethane

This protocol is a robust and commonly used method that consistently provides high yields.

-

Materials:

-

4-Piperidinemethanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-piperidinemethanol in dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C and then warm to room temperature overnight.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.[3]

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (B1210297).[3]

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[3]

-

If necessary, purify the crude product by flash column chromatography.[3]

-

Protocol 2: Base-Free Procedure in Tetrahydrofuran

This method avoids the use of an external base and offers a simplified workup.

-

Materials:

-

4-Piperidinemethanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Tetrahydrofuran (THF)

-

Diethyl ether

-

Water (H₂O)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, rotary evaporator.

-

-

Procedure:

-

Dissolve 4-piperidinemethanol (1.0 equiv) and di-tert-butyl dicarbonate (1.0 equiv) in tetrahydrofuran in a round-bottom flask.[4][7]

-

Stir the solution at room temperature for 8 hours.[4]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture in vacuo.[4]

-

Dissolve the residue in diethyl ether.[4]

-

Wash the ether solution with water and then with brine.[4][7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.[4][7]

-

Protocol 3: Environmentally Friendly Procedure in Water-Acetone

This protocol utilizes a greener solvent system, minimizing the use of hazardous organic solvents.[1]

-

Materials:

-

4-Piperidinemethanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Water (H₂O)

-

Acetone

-

Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask, magnetic stirrer.

-

-

Procedure:

-

In a round-bottom flask, suspend 4-piperidinemethanol (1.0 equiv) in a mixture of water and acetone.[1]

-

Add di-tert-butyl dicarbonate (1.0 - 1.2 equiv) to the suspension.[1]

-

Stir the reaction mixture vigorously at room temperature.[1]

-

Monitor the reaction progress by TLC. Reaction times typically range from 1 to 12 hours.[1]

-

Upon completion, if the product precipitates, it can be collected by filtration, washed with cold water, and dried.[1]

-

If the product is soluble, extract the mixture with an organic solvent.[1]

-

Dry the organic layer over an anhydrous salt, filter, and concentrate in vacuo to obtain the N-Boc protected amine.[1]

-

Mandatory Visualizations